REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[c:1]1(-[c:7]2[c:8](=[O:14])[nH:9][c:10](=[O:13])[nH:11][n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[c:8](=[O:14])[nH:9][c:10](=[O:13])[n:11]([C:16]([CH3:15])=[O:17])[n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]nc(-c2ccccc2)c(=O)[nH]1
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Name
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Type
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product
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Smiles
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CC(=O)n1nc(-c2ccccc2)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |